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molecular formula C4H7N3S B8780355 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-

4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-

Cat. No. B8780355
M. Wt: 129.19 g/mol
InChI Key: XBLSDCLXSAHQJS-UHFFFAOYSA-N
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Patent
US08981111B2

Procedure details

To a solution of 4-methyl-3-(methylsulfanyl)-4H-1,2,4-triazole (31 g, 239.96 mmol, 1 eq.) in 1000 ml of DCM cooled to 0° C. was added NaHCO3 (42.33 g, 503.92 mmol, 2.1 eq.) followed by m-CPBA (70%, 118.31 g, 479.92 mmol, 2.0 eq.) portion wise. The reaction was warmed to r.t. and stirred. A sat. aqueous 1/1 Na2S2O3/Na2CO3 solution was added slowly and the mixture stirred 15 min. The layers were separated and the organics were washed with H2O, dried over MgSO4 and concentrated. The crude was triturated in IPE and filtered to give 4-methyl-3-(methylsulfonyI)-4H-1,2,4-triazole (9.35 g, 59% yield) as yellow solid.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
42.33 g
Type
reactant
Reaction Step Two
Quantity
118.31 g
Type
reactant
Reaction Step Three
Name
Na2S2O3 Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[N:5][N:4]=[C:3]1SC.C([O-])(O)=O.[Na+].C1C=C(Cl)C=C(C(OO)=O)C=1.[O-:25][S:26]([O-:29])(=S)=O.[Na+].[Na+].[C:32]([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[CH3:1][N:2]1[CH:6]=[N:5][N:4]=[C:3]1[S:26]([CH3:32])(=[O:29])=[O:25] |f:1.2,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
CN1C(=NN=C1)SC
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
42.33 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
118.31 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Four
Name
Na2S2O3 Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organics were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was triturated in IPE
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NN=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.35 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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